(2S,3R)-2-Amino-4-methylpentan-3-ol
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Overview
Description
(2S,3R)-2-Amino-4-methylpentan-3-ol is a chiral amino alcohol with significant importance in organic chemistry and various scientific fields. This compound is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-4-methylpentan-3-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral catalysts or reagents. For instance, the reduction of a chiral ketone with a chiral reducing agent can yield the desired amino alcohol with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes. Enzymes such as carbonyl reductases can be employed to catalyze the asymmetric reduction of ketones to produce the desired chiral amino alcohol. These methods are environmentally friendly and offer high yields, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Amino-4-methylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce simpler alcohols or amines .
Scientific Research Applications
(2S,3R)-2-Amino-4-methylpentan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Amino-4-methylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes or receptors. This interaction can lead to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Methylglutamate
- (2S,3R)-3-Amino-2-hydroxydecanoic acid
- (2S,3R)-Tartaric acid
Uniqueness
(2S,3R)-2-Amino-4-methylpentan-3-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a specific arrangement of functional groups that make it particularly useful in asymmetric synthesis and as a chiral building block .
Properties
Molecular Formula |
C6H15NO |
---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2S,3R)-2-amino-4-methylpentan-3-ol |
InChI |
InChI=1S/C6H15NO/c1-4(2)6(8)5(3)7/h4-6,8H,7H2,1-3H3/t5-,6+/m0/s1 |
InChI Key |
QLKNFSOWJQLKLV-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(C)C)O)N |
Canonical SMILES |
CC(C)C(C(C)N)O |
Origin of Product |
United States |
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